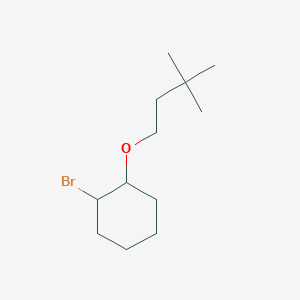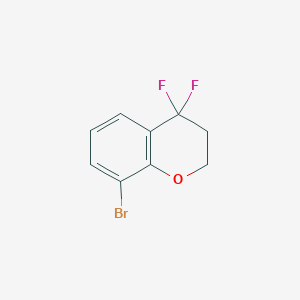
8-Bromo-4,4-difluorochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4,4-difluorochromane is a chemical compound with the molecular formula C9H7BrF2O. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The presence of bromine and fluorine atoms in the chromane structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the bromination of 4,4-difluorochromane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-4,4-difluorochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromanes, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
8-Bromo-4,4-difluorochromane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-Bromo-4,4-difluorochromane involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,4-Difluorochromane: Lacks the bromine atom, resulting in different chemical properties.
8-Bromo-4-chlorochromane: Contains a chlorine atom instead of fluorine, leading to variations in reactivity.
8-Bromo-4,4-difluoroisochromane: An isomer with a different arrangement of atoms.
Uniqueness: 8-Bromo-4,4-difluorochromane is unique due to the combination of bromine and fluorine atoms in the chromane structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrF2O |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
8-bromo-4,4-difluoro-2,3-dihydrochromene |
InChI |
InChI=1S/C9H7BrF2O/c10-7-3-1-2-6-8(7)13-5-4-9(6,11)12/h1-3H,4-5H2 |
Clé InChI |
BKZCKCUDUJPZBR-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1(F)F)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
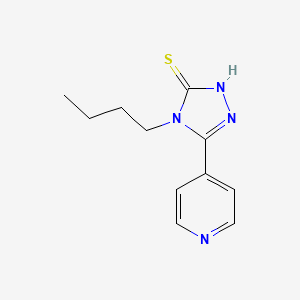
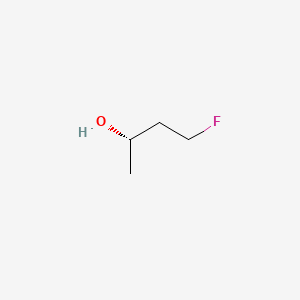
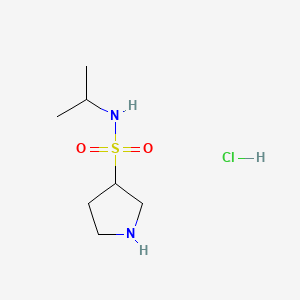

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

